2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is a complex organic compound with the molecular formula C16H13Cl4NO2 and a molecular weight of 393.1 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate 2,2,2-trichloro-1-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: This compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The phenyl and chlorophenoxy groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]acetamide: This compound has an additional chlorine atom on the phenoxy group, which may alter its reactivity and biological activity.
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide: The presence of an anilino group instead of a phenoxy group can significantly change the compound’s properties.
2-phenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide: Similar to the previous compound but with the chlorine atom in a different position, affecting its chemical behavior.
Properties
Molecular Formula |
C16H13Cl4NO2 |
---|---|
Molecular Weight |
393.1 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H13Cl4NO2/c17-12-8-4-5-9-13(12)23-15(16(18,19)20)21-14(22)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,21,22) |
InChI Key |
JLIYFMFCJPPLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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